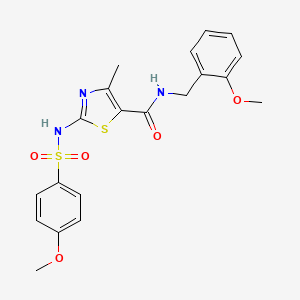

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a thiazole derivative with potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and mechanism of action based on diverse research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving thiazole and sulfonamide moieties. The synthetic pathway typically includes:

- Formation of the thiazole ring.

- Introduction of the methoxybenzyl and methoxyphenylsulfonamido groups.

- Final carboxamide formation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| SMART-H | 0.7 - 1.0 | Prostate Cancer |

| SMART-F | 1.8 - 2.6 | Melanoma |

| N-(2-methoxybenzyl)-... | TBD | TBD |

The primary mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization, and disrupting microtubule dynamics . This action leads to:

- Arrest in the G(2)/M phase of the cell cycle.

- Induction of apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by substituents on the aromatic rings. Modifications at the 4-position of the aryl ring have been shown to enhance potency against specific cancer types .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased potency |

| 2-position | Variable activity |

| Methoxy groups | Enhanced solubility and bioavailability |

Case Studies

- Study on SMART Compounds : A study evaluated the efficacy of various SMART compounds in xenograft models of prostate cancer and melanoma, demonstrating significant tumor growth inhibition without neurotoxicity at therapeutic doses .

- In Vitro Assays : In vitro assays indicated that certain derivatives exhibited IC50 values in the low nanomolar range against resistant cancer cell lines, suggesting potential for overcoming multidrug resistance .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The thiazole ring in this compound may contribute to its ability to inhibit bacterial growth. A study on related thiazole compounds demonstrated their efficacy against various bacterial strains, suggesting that N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide could be effective in treating infections caused by resistant bacteria .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Pharmacological Insights

Serotonin Receptor Interaction

Studies on compounds with similar structures indicate that they can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions are crucial for developing treatments for mood disorders and anxiety. The presence of the methoxybenzyl group may enhance binding affinity, leading to improved therapeutic outcomes .

Neuropharmacology

The compound may also exhibit neuropharmacological effects due to its potential to modulate neurotransmitter systems. Research on related thiazole compounds has shown promise in treating neurological disorders by influencing dopamine and serotonin levels, suggesting that this compound could be beneficial in this area .

Case Studies and Experimental Findings

Analyse Des Réactions Chimiques

Sulfonamide Group

-

Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding sulfonic acids .

-

Nucleophilic substitution : Reactivity at the sulfur center under strong nucleophilic conditions .

Carboxamide Group

-

Hydrolysis : Converts to carboxylic acid under acidic or enzymatic conditions .

-

Amide bond cleavage : Subject to protease-mediated degradation in biological systems .

Thiazole Ring

-

Electrophilic substitution : Reactivity at position 5 due to electron-donating methyl group .

-

Ring-opening : Unlikely under mild conditions; requires harsh acidic/alkaline conditions .

Degradation Pathways

Potential degradation routes include:

-

Demethylation : Methoxy groups may undergo cleavage under strong acidic conditions .

-

Sulfonamide cleavage : Breakdown to sulfonic acid and amine fragments .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Sulfonamide hydrolysis | Acid/base | Sulfonic acid + amine |

| Carboxamide hydrolysis | Enzymatic/Acidic | Carboxylic acid + amine |

| Demethylation | Strong acid | Phenolic derivatives |

Comparative Reactivity with Analogous Compounds

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| 2-Amino-5-benzylthiazole | Amino group on thiazole | Anticancer activity via target binding |

| 4-Methylthiazole | Simplified thiazole structure | Antimicrobial properties |

| N-(4-Methoxyphenyl)thiazole-2-carboxamide | Carboxamide functionality | Anti-inflammatory effects |

| Target compound | Sulfonamide + carboxamide | Enhanced solubility/bioavailability |

Interaction with Biological Targets

Molecular docking studies suggest the compound’s reactivity involves:

-

Hydrogen bonding : Sulfonamide and carboxamide groups interact with target enzymes/receptors.

-

Hydrophobic interactions : Methoxy groups and aromatic rings contribute to binding affinity.

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-6-4-5-7-17(14)28-3)29-20(22-13)23-30(25,26)16-10-8-15(27-2)9-11-16/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLALMZXGYUPWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.